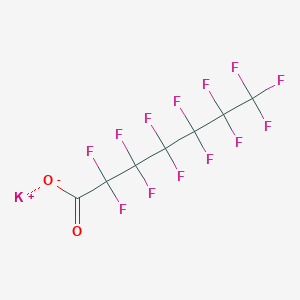
Potassium perfluoroheptanoate
Übersicht
Beschreibung
Potassium perfluoroheptanoate is a chemical compound with the molecular formula C7F13KO2. It is a potassium salt of perfluoroheptanoic acid, characterized by a perfluorinated carbon chain terminated with a carboxylate group. This compound is known for its exceptional thermal and chemical stability, making it a valuable substance in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Potassium perfluoroheptanoate can be synthesized through a two-step process:
Fluorination of Heptanoic Acid: Heptanoic acid is subjected to fluorination using hydrogen fluoride to produce perfluoroheptanoic acid.
Neutralization: The resulting perfluoroheptanoic acid is then neutralized with potassium hydroxide to form this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale fluorination reactors where heptanoic acid is continuously fluorinated. The perfluoroheptanoic acid produced is then neutralized in a controlled environment to ensure high purity and yield of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, although it is highly resistant due to the stability of the perfluorinated carbon chain.
Reduction: Reduction reactions are less common due to the strong carbon-fluorine bonds.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carboxylate group.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride can be employed, though with limited success.
Substitution: Nucleophiles such as amines or alcohols can react with the carboxylate group under basic conditions.
Major Products Formed:
Oxidation: Formation of perfluorinated ketones or aldehydes.
Reduction: Partial reduction may yield perfluorinated alcohols.
Substitution: Formation of perfluorinated esters or amides
Wissenschaftliche Forschungsanwendungen
Potassium perfluoroheptanoate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes due to its low surface tension and high chemical stability.
Biology: Employed in studies involving cell membrane interactions and permeability.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable emulsions.
Industry: Utilized in the production of high-performance lubricants, coatings, and electronic materials.
Wirkmechanismus
The mechanism of action of potassium perfluoroheptanoate is primarily attributed to its perfluorinated carbon chain, which imparts unique physicochemical properties. The compound interacts with molecular targets such as cell membranes, altering their permeability and stability. It can also engage in specific binding interactions with proteins and enzymes, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Perfluorooctanoic Acid (PFOA): Similar in structure but with an additional carbon atom in the chain.
Perfluorononanoic Acid (PFNA): Contains two additional carbon atoms compared to potassium perfluoroheptanoate.
Perfluorodecanoic Acid (PFDA): Has three additional carbon atoms and exhibits similar chemical properties.
Uniqueness: this compound is unique due to its specific chain length, which provides a balance between hydrophobicity and hydrophilicity. This balance makes it particularly effective as a surfactant and in applications requiring precise control over surface properties .
Eigenschaften
IUPAC Name |
potassium;2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HF13O2.K/c8-2(9,1(21)22)3(10,11)4(12,13)5(14,15)6(16,17)7(18,19)20;/h(H,21,22);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSYXZPMOVCRLEQ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)[O-].[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7F13KO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00896627 | |
| Record name | Potassium perfluoroheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00896627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21049-36-5 | |
| Record name | Potassium perfluoroheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00896627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![N1-[3-(2,3,4,5,6-pentafluorophenoxy)phenyl]-4-fluorobenzamide](/img/structure/B3040437.png)


